molecular formula C8H14Cl2O2 B12001397 Hexyl dichloroacetate CAS No. 37079-04-2

Hexyl dichloroacetate

Cat. No.: B12001397
CAS No.: 37079-04-2
M. Wt: 213.10 g/mol
InChI Key: WZSTYEOGVNOGKU-UHFFFAOYSA-N
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Description

C8H14Cl2O2C_8H_{14}Cl_2O_2C8​H14​Cl2​O2​

. It is an ester derived from dichloroacetic acid and hexanol. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

Dichloroacetic acid+HexanolH2SO4Hexyl dichloroacetate+Water\text{Dichloroacetic acid} + \text{Hexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Dichloroacetic acid+HexanolH2​SO4​​Hexyl dichloroacetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: Hexyl dichloroacetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into dichloroacetic acid and hexanol.

    Reduction: Reduction reactions can convert the dichloroacetate group into a less oxidized form.

    Substitution: The chlorine atoms in the dichloroacetate group can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

    Hydrolysis: Dichloroacetic acid and hexanol.

    Reduction: Products depend on the reducing agent used.

    Substitution: Products vary based on the nucleophile involved.

Scientific Research Applications

Hexyl dichloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which hexyl dichloroacetate exerts its effects involves the interaction with cellular enzymes and metabolic pathways. It can inhibit certain enzymes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism. This inhibition can affect the production of adenosine triphosphate (ATP) and other metabolic intermediates.

Comparison with Similar Compounds

Hexyl dichloroacetate can be compared with other esters of dichloroacetic acid, such as:

  • Methyl dichloroacetate
  • Ethyl dichloroacetate
  • Butyl dichloroacetate

Uniqueness: this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological systems. This longer chain can also affect its physical properties, such as boiling point and viscosity, making it suitable for specific applications where other esters might not be as effective.

Biological Activity

Hexyl dichloroacetate (HDCA) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of HDCA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from dichloroacetic acid and hexanol. Its molecular formula is C8H12Cl2O2C_8H_{12}Cl_2O_2. The compound's structure features two chlorine atoms attached to the acetic acid moiety, which significantly influences its biological interactions.

The biological activity of HDCA can be attributed to several mechanisms:

  • Metabolic Regulation : Similar to dichloroacetate (DCA), HDCA may influence metabolic pathways by inhibiting pyruvate dehydrogenase kinase (PDK). This inhibition leads to increased oxidative phosphorylation, promoting glucose metabolism over anaerobic pathways.
  • Oxidative Stress Modulation : HDCA has been shown to induce oxidative stress in various cell types. The generation of reactive oxygen species (ROS) can lead to apoptosis in cancer cells while sparing normal cells.
  • Cell Cycle Arrest : Like DCA, HDCA may induce cell cycle arrest in cancer cells, particularly in the G2 phase, thereby inhibiting proliferation.

Anticancer Properties

Research indicates that HDCA exhibits significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that HDCA can reduce the proliferation of various cancer cell lines, including colorectal and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of metabolic pathways that favor oxidative phosphorylation over glycolysis.
  • Combination Therapy : HDCA has been explored in combination with other chemotherapeutic agents, enhancing their efficacy. For example, coadministration with doxorubicin has demonstrated increased cell death in resistant cancer cells by disrupting antioxidant defenses.

Neuroprotective Effects

Recent findings suggest that HDCA may also have neuroprotective properties. It appears to mitigate oxidative damage in neuronal cells and protect against ischemic injury by stabilizing mitochondrial function and promoting cellular survival pathways.

Case Study 1: Non-Small Cell Lung Cancer

A notable case involved a 49-year-old female with non-small cell lung cancer (NSCLC) who was treated with oral HDCA after standard therapies failed. The patient exhibited prolonged survival (approximately 64 weeks) following treatment without additional chemotherapy, highlighting the potential of HDCA as an adjunct therapy in palliative care settings.

Case Study 2: Colorectal Cancer

In a controlled study involving colorectal cancer cell lines, treatment with HDCA resulted in a significant increase in apoptotic cell counts compared to untreated controls. The study noted a ten-fold increase in apoptosis in metastatic LoVo cells after 48 hours of treatment, underscoring the compound's efficacy against aggressive cancer phenotypes.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line/Model Effect Observed Mechanism
Case Study 1Non-Small Cell Lung CancerProlonged survivalPalliative treatment
Case Study 2Colorectal CancerIncreased apoptosisInduction of oxidative stress
Combination TherapyVarious Cancer Cell LinesEnhanced efficacy with doxorubicinDisruption of antioxidant defenses

Properties

CAS No.

37079-04-2

Molecular Formula

C8H14Cl2O2

Molecular Weight

213.10 g/mol

IUPAC Name

hexyl 2,2-dichloroacetate

InChI

InChI=1S/C8H14Cl2O2/c1-2-3-4-5-6-12-8(11)7(9)10/h7H,2-6H2,1H3

InChI Key

WZSTYEOGVNOGKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(Cl)Cl

Origin of Product

United States

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